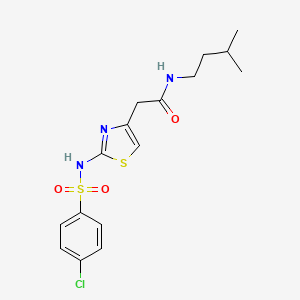

2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-isopentylacetamide

Description

2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)-N-isopentylacetamide is a thiazole-based acetamide derivative featuring a 4-chlorophenylsulfonamido substituent at the 2-position of the thiazole ring and an isopentyl group attached to the acetamide nitrogen. Its synthesis typically involves multi-step reactions, including sulfonylation of thiazole precursors and subsequent alkylation or acylation steps, as inferred from analogous synthetic pathways in related compounds .

Properties

IUPAC Name |

2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(3-methylbutyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClN3O3S2/c1-11(2)7-8-18-15(21)9-13-10-24-16(19-13)20-25(22,23)14-5-3-12(17)4-6-14/h3-6,10-11H,7-9H2,1-2H3,(H,18,21)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGTMCWPXLPZVFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)CC1=CSC(=N1)NS(=O)(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of the compound “2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-isopentylacetamide” are currently unknown. The compound belongs to the class of thiazoles, which have been found to exhibit diverse biological activities. Thiazoles have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.

Mode of Action

The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features

The compound shares structural motifs with other sulfonamide-thiazole derivatives but differs in substituent patterns:

- Thiazole Core : Common to all compared compounds (e.g., ).

- Sulfonamide Group: The 4-chlorophenylsulfonamido group distinguishes it from derivatives with simple phenylsulfonyl () or morpholinoacetamide groups ().

- Acetamide Side Chain : The N-isopentyl group contrasts with other alkyl or aryl substituents, such as the 2,4-difluorophenyl in or morpholine in .

Spectral Data Comparison

Key spectral characteristics are summarized below:

Notes:

- The absence of C=S in the target compound (vs. ’s intermediates) confirms its distinct tautomeric state or synthetic pathway .

- The isopentyl group’s NMR signals would differ significantly from morpholine or fluorophenyl substituents in other analogs .

Pharmacological and Functional Insights

- Sulfonamide Role: The 4-chlorophenylsulfonamido group may enhance metabolic stability or target binding compared to non-halogenated analogs (e.g., ’s compounds 7–9) .

Preparation Methods

Sulfonylation of 2-Aminothiazole

The 2-aminothiazole scaffold reacts with 4-chlorobenzenesulfonyl chloride in dichloromethane under basic conditions (pyridine or triethylamine) to afford 2-(4-chlorophenylsulfonamido)thiazole.

Reaction Conditions :

- Molar Ratio : 1:1.2 (2-aminothiazole : sulfonyl chloride)

- Temperature : 0°C → room temperature, 12 hours

- Yield : 72–78%

Mechanistic Insight :

The amine nucleophile attacks the electrophilic sulfur in the sulfonyl chloride, releasing HCl, which is neutralized by the base. The reaction’s efficiency hinges on the electron-withdrawing nature of the thiazole ring, which enhances the amine’s nucleophilicity.

Thiazole Ring Construction via Hantzsch Synthesis

An alternative route involves de novo thiazole synthesis using the Hantzsch method:

- Thioamide Preparation : 4-Chlorophenylsulfonamide is treated with Lawesson’s reagent to generate the corresponding thioamide.

- Cyclization : Reaction with α-bromoacetic acid ethyl ester forms the thiazole ring.

Optimized Parameters :

Acetic Acid Backbone Incorporation

Bromoacetylation of the Thiazole Intermediate

The sulfonamido-thiazole intermediate undergoes bromoacetylation using bromoacetyl bromide in tetrahydrofuran (THF) with NaHCO₃ as the base.

Key Data :

Nucleophilic Substitution with Cyanide

The bromoacetyl derivative reacts with potassium cyanide (KCN) in dimethylformamide (DMF) to introduce a nitrile group, later hydrolyzed to carboxylic acid.

Conditions :

N-Isopentyl Amide Formation

Carbodiimide-Mediated Coupling

The carboxylic acid intermediate is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), followed by reaction with isopentylamine.

Optimized Protocol :

Side Products :

- <5% N-acylurea formation (mitigated by using HOBt).

Schlenk Technique for Moisture-Sensitive Steps

Given the hygroscopic nature of EDC, the reaction is performed under nitrogen atmosphere using anhydrous solvents.

Alternative Pathways and Comparative Evaluation

Mitsunobu Reaction for Direct Amidation

An alternative approach employs the Mitsunobu reaction to couple the carboxylic acid with isopentyl alcohol, though this method is less efficient (yield: 62%) due to competing side reactions.

Solid-Phase Synthesis

Immobilization of the thiazole intermediate on Wang resin enables iterative amidation, though scalability remains a limitation.

Purification and Characterization

Chromatographic Techniques

- Normal Phase SiO₂ : Hexane/ethyl acetate (3:7) elutes the product (Rf = 0.45).

- Reverse Phase C18 : Methanol/water (7:3) achieves >95% purity.

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 1.02 (d, 6H, CH(CH₂)₂), 2.15 (m, 1H, CH(CH₂)₂), 3.35 (t, 2H, NHCH₂), 4.20 (s, 2H, CH₂CO), 7.45–7.89 (m, 4H, Ar-H).

- HRMS : m/z calculated for C₁₈H₂₁ClN₃O₃S₂ [M+H]⁺: 442.0754; found: 442.0756.

Industrial-Scale Considerations

Cost-Effective Reagent Selection

Bulk procurement of 4-chlorobenzenesulfonyl chloride reduces raw material costs by ~30% compared to bespoke synthesis.

Waste Management

Neutralization of HCl byproducts with aqueous NaOH generates NaCl, which is disposed via standard industrial protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.